molecular formula C19H18N4O B11142852 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1H-indol-1-yl)acetamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1H-indol-1-yl)acetamide

Cat. No.: B11142852
M. Wt: 318.4 g/mol
InChI Key: FWPJSRGAPZSABM-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1H-indol-1-yl)acetamide is a complex organic compound that features both benzimidazole and indole moieties These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1H-indol-1-yl)acetamide typically involves the coupling of benzimidazole and indole derivatives. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of an amide bond between the carboxyl group of one molecule and the amino group of another . The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1H-indol-1-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole and indole moieties can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1H-indol-1-yl)acetamide is unique due to the combination of benzimidazole and indole moieties in a single molecule. This dual presence enhances its potential for diverse biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-indol-1-ylacetamide

InChI

InChI=1S/C19H18N4O/c24-19(13-23-12-10-14-5-1-4-8-17(14)23)20-11-9-18-21-15-6-2-3-7-16(15)22-18/h1-8,10,12H,9,11,13H2,(H,20,24)(H,21,22)

InChI Key

FWPJSRGAPZSABM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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